molecular formula C22H15Cl2FN4OS2 B2662885 N-(2,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923681-50-9

N-(2,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2662885
M. Wt: 505.41
InChI Key: SSUDRXUAVVPHAG-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from other compounds.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

A study by Stec et al. (2011) discusses the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the exploration of various heterocycles to improve metabolic stability. This indicates a key application in designing potent and stable inhibitors for cancer therapy and other diseases related to these pathways (Stec et al., 2011).

Materials Science and Photovoltaic Efficiency

Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and evaluated their photovoltaic efficiency, suggesting an application in the development of photosensitizers for dye-sensitized solar cells (DSSCs). This research underscores the potential of such compounds in renewable energy technologies (Mary et al., 2020).

Pharmaceutical Patent Analysis

Habernickel (2002) presents an analysis of pharmaceutical patents, including compounds with a variety of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. This underscores the broad application of such compounds in drug discovery and development (Habernickel, 2002).

Anticancer Activity

Evren et al. (2019) synthesized 5-methyl-4-phenyl thiazole derivatives and evaluated their anticancer activity, highlighting the potential of these compounds in developing new therapeutic agents against cancer (Evren et al., 2019).

Antimicrobial and Antifungal Activities

Sayed et al. (2003) explored the preparation of new heterocyclic compounds with expected biological activity, demonstrating antimicrobial and antifungal potentials. This research highlights the application of such compounds in addressing infectious diseases (Sayed et al., 2003).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of scientific resources, including textbooks, research articles, and reputable online databases. Always ensure that your sources are reliable and up-to-date.


I hope this general approach helps, and I apologize for not being able to provide more specific information on your compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2FN4OS2/c1-12-21(32-22(26-12)13-2-5-15(25)6-3-13)17-8-9-20(29-28-17)31-11-19(30)27-18-10-14(23)4-7-16(18)24/h2-10H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUDRXUAVVPHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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